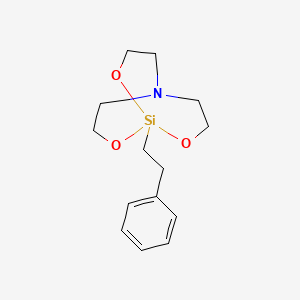![molecular formula C12H19BrN2O2 B14491721 ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide CAS No. 64046-16-8](/img/structure/B14491721.png)
ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and reactivity, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide typically involves multiple steps. One common method includes the reaction of a phenyl derivative with a methylcarbamoyl chloride in the presence of a base to form the intermediate. This intermediate is then reacted with ethyl-dimethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and transport mechanisms.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mécanisme D'action
The mechanism of action of ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent. The molecular targets include membrane proteins and phospholipids, which are essential for maintaining cell integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzalkonium chloride
- Cetylpyridinium chloride
- Dodecyltrimethylammonium bromide
Uniqueness
Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide stands out due to its specific structural features, which confer unique reactivity and interaction profiles. Unlike other quaternary ammonium compounds, it has a methylcarbamoyloxy group that enhances its antimicrobial properties and makes it suitable for specialized applications in medicine and industry.
Propriétés
Numéro CAS |
64046-16-8 |
|---|---|
Formule moléculaire |
C12H19BrN2O2 |
Poids moléculaire |
303.20 g/mol |
Nom IUPAC |
ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide |
InChI |
InChI=1S/C12H18N2O2.BrH/c1-5-14(3,4)10-7-6-8-11(9-10)16-12(15)13-2;/h6-9H,5H2,1-4H3;1H |
Clé InChI |
QYROQWSAAHWSRH-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](C)(C)C1=CC(=CC=C1)OC(=O)NC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)

![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)

![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)


![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)

![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
![2-[(Pyridin-2-ylmethyl)amino]ethanethiol](/img/structure/B14491687.png)


